molecular formula C20H20N4O4 B11472702 4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11472702
M. Wt: 380.4 g/mol
InChI Key: CFFIQNPOUHEZTQ-UHFFFAOYSA-N
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Description

4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a hydroxy-dimethoxyphenyl group and a phenylamino group attached to a pyrazolopyridine core. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the hydroxy-dimethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the phenylamino group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, high-pressure reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyrazolopyridine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one: Unique due to its specific substituents and structure.

    Pyrazolopyridines: A class of compounds with similar core structures but different substituents.

    Phenylamino derivatives: Compounds with phenylamino groups attached to various cores.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from other similar compounds.

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

3-anilino-4-(4-hydroxy-3,5-dimethoxyphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H20N4O4/c1-27-14-8-11(9-15(28-2)18(14)26)13-10-16(25)22-20-17(13)19(23-24-20)21-12-6-4-3-5-7-12/h3-9,13,26H,10H2,1-2H3,(H3,21,22,23,24,25)

InChI Key

CFFIQNPOUHEZTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2CC(=O)NC3=NNC(=C23)NC4=CC=CC=C4

Origin of Product

United States

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